molecular formula C6H8BrN3 B11728625 5-(Aminomethyl)-2-bromopyridin-4-amine

5-(Aminomethyl)-2-bromopyridin-4-amine

Cat. No.: B11728625
M. Wt: 202.05 g/mol
InChI Key: APKYZMYUTFOVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-bromopyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group and a bromine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-bromopyridin-4-amine typically involves the bromination of 4-aminopyridine followed by the introduction of an aminomethyl group. One common method is as follows:

    Bromination: 4-aminopyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-aminopyridine.

    Aminomethylation: The 2-bromo-4-aminopyridine is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-bromopyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-(Aminomethyl)-2-bromopyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-bromopyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-aminopyridine: Lacks the aminomethyl group, making it less versatile in certain applications.

    5-(Aminomethyl)-2-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and binding properties.

    5-(Aminomethyl)-2-fluoropyridin-4-amine: Contains a fluorine atom, potentially altering its electronic properties and biological activity.

Uniqueness

5-(Aminomethyl)-2-bromopyridin-4-amine is unique due to the presence of both an aminomethyl group and a bromine atom, which confer distinct reactivity and binding characteristics. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets, while the aminomethyl group provides versatility in chemical modifications.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-(aminomethyl)-2-bromopyridin-4-amine

InChI

InChI=1S/C6H8BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,2,8H2,(H2,9,10)

InChI Key

APKYZMYUTFOVBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.